MHPG sulfate potassium

Descripción general

Descripción

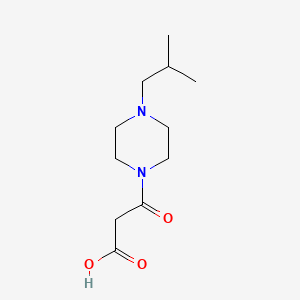

MHPG sulfate potassium, also known as 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt, is a synthetic norepinephrine metabolite . It is often used as an index of adrenergic stimulation .

Synthesis Analysis

MHPG is produced from both epinephrine and norepinephrine by sequential action of monoamine oxidase (MAO) and catechol-o-methyl-transferase (COMT) and is then further metabolized to vanillylmandelic acid (VMA) by alcohol dehydrogenase . The analysis of MHPG sulfate, along with other catecholamine metabolites, can be achieved using liquid chromatography-tandem mass spectrometry in a negative multiple reaction monitoring mode .Molecular Structure Analysis

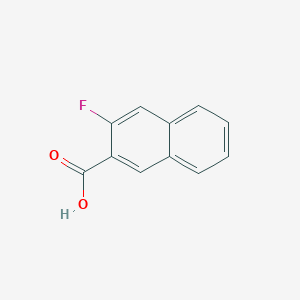

The molecular formula of MHPG sulfate potassium is C9H11KO7S . Its molecular weight is 302.34 g/mol . The InChI key is XFZJWBFZLNLKNR-UHFFFAOYSA-M .Chemical Reactions Analysis

In the negative mode, MHPG sulfate can lose SO3 and H2O simultaneously, resulting in an elimination of 98Da from [MHPG sulfate] .Aplicaciones Científicas De Investigación

1. Neurotransmitter Metabolism Research

MHPG sulfate potassium is widely studied in the context of neurotransmitter metabolism, particularly norepinephrine. For instance, Korf, Aghajanian, and Roth (1973) investigated how the stimulation and destruction of the locus coeruleus affect levels of MHPG sulfate in the rat cerebral cortex, illustrating its role as a central norepinephrine metabolite (Korf, Aghajanian, & Roth, 1973).

2. Stress Research

Research by Hellriegel and D’mello (1997) examined the impact of stress on MHPG sulfate levels in the central noradrenergic system of rats, indicating its potential as a biomarker for stress response and its effects on the brain (Hellriegel & D’mello, 1997).

3. Biomarker for Neurological and Psychiatric Disorders

A study by Jacob et al. (2002) utilized MHPG sulfate as a biomarker for norepinephrine metabolism in the central nervous system, indicating its potential application in clinical trials and studies of neurological and psychiatric disorders (Jacob et al., 2002).

4. Diagnostic Significance in Clinical Assessments

Karoum et al. (1977) measured concentrations of MHPG sulfate in human plasma, CSF, and brain, discussing its diagnostic significance in assessing central norepinephrine metabolism, which is crucial in various mental health conditions (Karoum et al., 1977).

5. Exploration of Peripheral and Central Origin

Peyrin and Pequignot (2004) explored the origin of different forms of MHPG in human urine, contributing to the understanding of peripheral and central origins of this metabolite and its potential clinical applications (Peyrin & Pequignot, 2004).

6. Drug Interaction and Metabolism Studies

Filser et al. (1988) focused on the evaluation of MHPG sulfate as a marker of central norepinephrine turnover in studies involving healthy volunteers and depressed patients, providing insights into drug interactions and metabolism in depressive disorders (Filser et al., 1988).

Mecanismo De Acción

Target of Action

MHPG sulfate potassium, also known as 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt, is a metabolite of norepinephrine . It is often used as an index of adrenergic stimulation . Its primary targets are the adrenergic receptors in the central nervous system .

Mode of Action

MHPG sulfate potassium interacts with its targets by being released into the blood and cerebrospinal fluid . This release is an indication of recent sympathetic nervous system activity . The compound is produced from both epinephrine and norepinephrine by sequential action of monoamine oxidase (MAO) and catechol-O-methyl-transferase (COMT) .

Biochemical Pathways

The biochemical pathway of MHPG sulfate potassium involves the metabolism of norepinephrine. It is produced from both epinephrine and norepinephrine by sequential action of monoamine oxidase (MAO) and catechol-O-methyl-transferase (COMT), and is then further metabolised to vanillylmandelic acid (VMA) by alcohol dehydrogenase .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be easily distributed in the body. It is also known that the compound is stable at temperatures between 2-8°C .

Result of Action

The result of MHPG sulfate potassium’s action is an increase in the levels of the norepinephrine metabolite in the hypothalamus, indicating an increased release of norepinephrine . This can be used as an indication of recent sympathetic nervous system activity .

Action Environment

The action of MHPG sulfate potassium can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the hydration status of the body. Additionally, its stability at temperatures between 2-8°C implies that extreme temperatures could potentially affect its efficacy and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJWBFZLNLKNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11KO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017458 | |

| Record name | Potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71324-20-4 | |

| Record name | Potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-dihydroimidazo[4,5-d][1,3]diazepin-8(1H)-one hydrochloride](/img/structure/B3151422.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)

![4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3151443.png)

![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)